molecular formula C19H19D7ClNOS B1191652 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

Numéro de catalogue: B1191652
Poids moléculaire: 358.98
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

Applications De Recherche Scientifique

Transdermal Delivery and Bioavailability

Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, faces challenges in oral bioavailability due to extensive first-pass effects. Research has focused on developing transdermal delivery systems, such as microemulsion-based hydrogels, to enhance bioavailability and reduce skin irritation. These systems have shown promising results in increasing the permeation of rotigotine through the skin, improving bioavailability, and reducing skin irritation compared to traditional patches, suggesting potential for improved patient compliance and broad marketability (Wang et al., 2015).

Parkinson's Disease Treatment

Rotigotine's effectiveness in models of Parkinson's Disease (PD), including various animal models, has been well-documented. Its ability to restore locomotor activity in these models, coupled with the benefits of transdermal application, has made it a candidate for PD treatment. Studies have highlighted rotigotine's role in reducing motor disability and dyskinesia induction in animal models, emphasizing its potential in managing PD symptoms (Jenner, 2005).

Receptor Profile and Pharmacological Actions

Rotigotine's interaction with various receptors has been explored to understand its pharmacological actions better. It shows high affinity for dopamine receptors, especially D3, and significant affinities at α-adrenergic and serotonin receptors. These interactions are critical in characterizing rotigotine as a specific dopamine receptor agonist with potential applications in treating PD and possibly Restless Legs Syndrome (Scheller et al., 2008).

Continuous Drug Delivery

The concept of continuous drug delivery, as opposed to pulsatile treatment, has been a focus in rotigotine research. Continuous delivery via transdermal systems is hypothesized to mimic physiological striatal dopamine receptor function more closely, potentially reducing the risk of dyskinesia induction. This approach has shown positive results in reducing dyskinesia and improving motor functions in PD models (Stockwell et al., 2009).

Innovative Delivery Systems

Advancements in delivery systems for rotigotine have included the development of nanoemulsions and nanoparticles for intranasal delivery, aiming to overcome limitations like poor oral bioavailability and rapid plasma elimination. These systems have shown promising results in enhancing drug permeation and targeting efficiency, potentially offering new treatment avenues for PD (Choudhury et al., 2019).

Clinical Studies and Applications

Rotigotine has been evaluated in clinical settings for its efficacy and safety in treating early and advanced stages of PD and Restless Legs Syndrome. Studies have demonstrated its effectiveness in improving motor symptoms, reducing 'off' time, and being well-tolerated by patients (Giladi et al., 2007).

Propriétés

Formule moléculaire

C19H19D7ClNOS

Poids moléculaire

358.98

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.